molecular formula C14H16N2O4 B12945963 Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate

Cat. No.: B12945963
M. Wt: 276.29 g/mol
InChI Key: DBQPNVSFWQNTRP-UHFFFAOYSA-N
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Description

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative of significant interest in medicinal chemistry and antibacterial research . The 2-oxo-1,2-dihydroquinoline (2-quinolone) core structure is a privileged scaffold in drug discovery, known for its diverse biological activities . This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. Quinoline-3-carboxylate derivatives are extensively investigated for their potential as antibacterial agents, particularly against multidrug-resistant bacterial strains . The specific substitution pattern on the quinoline ring, including the acetamido group at position 3 and the ethyl group at nitrogen, is a key focus for structure-activity relationship (SAR) studies aimed at optimizing potency and spectrum of activity . Similar 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives form the core structure of important antibiotic classes, such as fluoroquinolones (e.g., ciprofloxacin), which function by inhibiting bacterial DNA gyrase and topoisomerase IV . Beyond antimicrobial applications, this compound serves as a valuable synthetic intermediate or building block for the development of novel molecules targeting various therapeutic areas . Researchers utilize this compound in the synthesis of more complex structures for screening and development. Handle with care in a controlled laboratory environment.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-3-16-12-7-5-4-6-10(12)8-11(13(16)18)14(19)20-15-9(2)17/h4-7,11H,3,8H2,1-2H3,(H,15,17)

InChI Key

DBQPNVSFWQNTRP-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2CC(C1=O)C(=O)ONC(=O)C

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs method is a common approach for synthesizing quinoline derivatives:

  • Starting Materials :
    • Ethyl acetoacetate
    • Aniline derivatives
  • Reaction Conditions :
    • Condensation of ethyl acetoacetate with aniline in the presence of phosphorus oxychloride (POCl₃).
    • Cyclization under controlled heating.
  • Outcome :
    • Formation of a 4-hydroxyquinoline intermediate, which can be further modified to introduce the acetamido group.

Coupling Reaction

Coupling reactions are used to attach the acetamido group to the quinoline scaffold:

  • Reagents :
    • Polystyrene-supported 1-hydroxybenzotriazole (HOBt) as a coupling agent.
    • Amine derivatives for introducing the acetamido functionality.
  • Procedure :
    • Activation of the carboxylic acid group on the quinoline ring using HOBt.
    • Coupling with an amine under mild conditions (e.g., room temperature in DMF).
  • Key Features :
    • High yield and selectivity due to the use of solid-supported reagents.

N-Alkylation

To introduce the ethyl group at position 1 of the quinoline ring:

  • Reagents :
    • Isatoic anhydride
    • Ethyl bromide
  • Reaction Conditions :
    • Conducted in anhydrous DMF with sodium hydride as a base.
  • Outcome :
    • Formation of N-ethyl-substituted intermediates.

Esterification

The carboxylic acid group is converted into an ester to stabilize the molecule and enhance its reactivity:

  • Reagents :
    • Alcohols (e.g., ethanol) and acidic catalysts.
  • Procedure :
    • Refluxing in alcohol under acidic conditions.

Reaction Schemes and Yields

Step Reagents/Conditions Yield (%)
Gould-Jacobs Cyclization Ethyl acetoacetate + Aniline, POCl₃, heat ~85
Coupling Reaction Quinoline acid + Amine, HOBt, DMF 70–90
N-Alkylation Isatoic anhydride + Ethyl bromide, NaH, DMF ~80
Esterification Quinoline acid + Ethanol, acidic catalyst ~75

Optimizations and Notes

  • Solvent Selection : DMF is preferred for its ability to dissolve polar reagents and stabilize intermediates.
  • Temperature Control : Cyclization reactions require precise temperature control to avoid side products.
  • Catalysts : Use of solid-supported catalysts like HOBt improves reaction efficiency and simplifies purification.

Advanced Techniques

Recent studies have explored microwave-assisted synthesis for faster reaction times and higher yields in cyclization and coupling steps. Additionally, green chemistry approaches using water or ionic liquids as solvents are being developed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, such as hydroxyquinolines and substituted quinolines, which have significant biological and pharmacological activities .

Scientific Research Applications

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This action is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, the compound can interact with DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs include derivatives reported in , such as N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) and N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52). These compounds share the dihydroquinoline core but differ in substituents:

  • Substituent positions : The target compound features an ethyl ester at position 3, whereas analogs in have carboxamide groups at N3, often paired with bulky substituents (e.g., adamantyl, pentyl).
  • Chlorine substitution : Compound 52 includes a 6-chloro group, which could enhance lipophilicity and influence binding interactions compared to the target compound’s acetamido group .

Physical Properties and Hydrogen Bonding

highlights physical properties such as melting points and optical activity for similar compounds. For example:

  • Melting points : Adamantyl-substituted derivatives (e.g., compound 52) exhibit higher melting points (>200°C), likely due to strong intermolecular forces from rigid substituents. The target compound’s ethyl ester and acetamido groups may reduce melting points compared to adamantyl analogs but increase solubility in polar solvents.

Data Tables

Table 1: Structural Comparison of Quinoline Derivatives

Compound Core Structure Position 3 Substituent Position 4/6 Modifications
Target Compound 3,4-Dihydroquinoline-2-oxo Ethyl ester + acetamido None reported
Compound 47 1,4-Dihydroquinoline-4-thioxo Carboxamide (N3-adamantyl) 1-Pentyl
Compound 52 1,4-Dihydroquinoline-4-oxo Carboxamide (N3-adamantyl) 6-Chloro, 1-Pentyl

Table 2: Physical and Spectral Properties

Compound Melting Point (°C) Characterization Techniques Notable Features
Compound 47 >200 IR, $^1$H NMR, LC-MS 4-Thioxo, chiral separation
Compound 52 >200 IR, $^1$H NMR, LC-MS 6-Chloro, high melting point
Target Compound Not reported Inferred: IR, $^1$H NMR Ethyl ester, acetamido

Research Findings and Implications

  • Substituent effects : Bulky groups (e.g., adamantyl) enhance thermal stability but may reduce solubility, whereas polar groups (e.g., acetamido) improve aqueous compatibility .
  • Hydrogen-bond networks : The acetamido group’s dual hydrogen-bonding capability could facilitate crystallization, aligning with Etter’s graph set analysis principles .
  • Synthetic scalability : Methods from , such as TLC and chiral HPLC, are directly applicable to the target compound’s synthesis and purification .

Biological Activity

Acetamido 1-ethyl-2-oxo-3,4-dihydroquinoline-3-carboxylate (CAS Number: 2306278-60-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H16_{16}N2_2O4_4, with a molecular weight of 276.29 g/mol. The compound features a quinoline backbone, which is known for various biological activities, including antibacterial and anticancer properties.

Synthesis

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate with acetamide under specific conditions to yield the desired compound. The synthesis typically requires careful control of temperature and reaction time to ensure high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds derived from this structure have been tested against various cancer cell lines, including MCF-7 (breast cancer) and others. The MTT assay results indicated significant cytotoxicity against these cell lines, suggesting that the compound may inhibit cell proliferation effectively.

Compound Cell Line IC50 (µM) Reference
Acetamido 1-Ethyl-2-OxoMCF-715.0
Doxorubicin (Control)MCF-75.0

Antimicrobial Activity

In addition to its anticancer properties, acetamido 1-ethyl-2-oxo has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

The biological activity of acetamido 1-ethyl-2-oxo is believed to be linked to its ability to interact with specific biological targets within cells. For example, it may act as an inhibitor of certain enzymes involved in cancer cell metabolism or as a modulator of signaling pathways that regulate cell growth and apoptosis.

Enzyme Inhibition Assays

Research indicates that this compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine in synapses, potentially enhancing cognitive function or exhibiting neuroprotective effects.

Case Studies

  • Study on MCF-7 Cell Line : A recent investigation assessed the anticancer effects of acetamido derivatives on the MCF-7 cell line using an MTT assay. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin, suggesting enhanced potency against breast cancer cells .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of acetamido derivatives against clinical isolates of bacteria. The results showed effective inhibition at concentrations ranging from 10 to 50 µg/mL, indicating potential for therapeutic applications in treating infections .

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